5-Methoxybenzofuran-2-carbonitrile 5-Methoxybenzofuran-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 35351-47-4
VCID: VC6334242
InChI: InChI=1S/C10H7NO2/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-5H,1H3
SMILES: COC1=CC2=C(C=C1)OC(=C2)C#N
Molecular Formula: C10H7NO2
Molecular Weight: 173.171

5-Methoxybenzofuran-2-carbonitrile

CAS No.: 35351-47-4

Cat. No.: VC6334242

Molecular Formula: C10H7NO2

Molecular Weight: 173.171

* For research use only. Not for human or veterinary use.

5-Methoxybenzofuran-2-carbonitrile - 35351-47-4

Specification

CAS No. 35351-47-4
Molecular Formula C10H7NO2
Molecular Weight 173.171
IUPAC Name 5-methoxy-1-benzofuran-2-carbonitrile
Standard InChI InChI=1S/C10H7NO2/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-5H,1H3
Standard InChI Key DFNSXSVDXRIROD-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)OC(=C2)C#N

Introduction

Chemical Structure and Fundamental Properties

The molecular structure of 5-Methoxybenzofuran-2-carbonitrile consists of a fused benzofuran ring system substituted with a methoxy group (-OCH3_3) at position 5 and a nitrile group (-CN) at position 2. The compound’s SMILES notation, \text{COC1=CC2=C(C=C1)OC(=C2)C#N}, reflects this substitution pattern . Key spectroscopic identifiers include its InChIKey (DFNSXSVDXRIROD-UHFFFAOYSA-N\text{DFNSXSVDXRIROD-UHFFFAOYSA-N}) and SPLASH identifier (splash10-0kmi-1900000000-5b3efb74b3e7c09b50ab\text{splash10-0kmi-1900000000-5b3efb74b3e7c09b50ab}) .

Table 1: Molecular and Spectral Properties

PropertyValue/Identifier
Molecular FormulaC10H7NO2\text{C}_{10}\text{H}_{7}\text{NO}_{2}
Molecular Weight173.17 g/mol
Exact Mass173.047678 g/mol
SMILESCOC1=CC2=C(C=C1)OC(=C2)C#N
InChIKeyDFNSXSVDXRIROD-UHFFFAOYSA-N
LogP (Partition Coefficient)2.31
SPLASHsplash10-0kmi-1900000000-5b3efb74b3e7c09b50ab

The nitrile group at position 2 contributes to the compound’s electron-deficient aromatic system, which may enhance reactivity in nucleophilic substitution reactions . The methoxy group, a strong electron-donating substituent, influences the electronic distribution of the benzofuran ring, potentially affecting its interaction with biological targets .

Synthesis and Manufacturing Approaches

Core Benzofuran Synthesis

The benzofuran scaffold is typically constructed via cyclization reactions. A common method involves the Rap–Stoermer condensation, where 2-hydroxyacetophenone derivatives react with α-halo carbonyl compounds to form the furan ring . For 5-Methoxybenzofuran-2-carbonitrile, the precursor 5-methoxy-2-hydroxybenzaldehyde could undergo condensation with chloroacetonitrile in the presence of a base, though specific literature on this route remains sparse .

Functionalization at Position 2

Physicochemical Characteristics

While direct data on 5-Methoxybenzofuran-2-carbonitrile’s melting or boiling points are unavailable, related compounds offer insights. For instance, 5-Methoxybenzofuran-2-carboxylic acid (CAS 10242-08-7) melts at 212°C , suggesting that the carbonitrile analog may exhibit comparable thermal stability. The LogP value of 2.31 indicates moderate lipophilicity, implying reasonable solubility in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane.

Future Research Directions

  • Synthetic Optimization: Developing greener, high-yield routes for large-scale production.

  • Biological Screening: Evaluating antimicrobial, anticancer, and antiparasitic activity in vitro and in vivo.

  • Structure-Activity Relationships (SAR): Modifying substituents to enhance potency and selectivity.

  • Pharmacokinetic Studies: Assessing absorption, distribution, metabolism, and excretion (ADME) profiles.

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